molecular formula C14H14INO2 B2416672 N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 874465-02-8

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2416672
CAS No.: 874465-02-8
M. Wt: 355.175
InChI Key: DKTAKVQQUMZOBL-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a methylfuran moiety connected by a propanamide linkage

Properties

IUPAC Name

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTAKVQQUMZOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Synthesis of the methylfuran intermediate: The methylfuran moiety can be synthesized through the alkylation of furan with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Coupling reaction: The iodophenyl and methylfuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the methylfuran moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Contains a chlorine atom instead of iodine.

    N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide: Features a fluorine atom instead of iodine.

Uniqueness

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Biological Activity

N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound characterized by its unique structural features, including an iodophenyl group and a methylfuran moiety linked by a propanamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodophenyl group enhances binding affinity to certain enzymes or receptors, while the methylfuran moiety contributes to the compound's stability and bioavailability. This dual functionality may facilitate various therapeutic effects, including antimicrobial and anticancer activities.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.
  • Anticancer Properties : Research indicates that this compound may possess anticancer effects, possibly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
  • Drug Development : The unique structural characteristics of this compound make it a promising candidate for drug development, particularly as a lead compound in the synthesis of more complex pharmaceuticals.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in the substituents on the phenyl and furan rings can significantly influence potency and selectivity against biological targets.

Compound VariantStructural FeatureBiological Activity
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamideBromine instead of iodineReduced potency compared to iodine variant
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamideChlorine instead of iodineModerate activity; less effective than iodinated version
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamideFluorine instead of iodineSignificantly lower activity; highlights importance of iodine

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.

Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Study 3: Pharmacokinetic Studies

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound. The compound exhibited a half-life suitable for therapeutic applications, suggesting potential for further development as a pharmaceutical agent .

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